N-nonanoyl-L-Homoserine lactone

Description

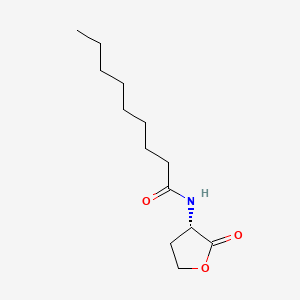

Structure

3D Structure

Properties

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPXHNXRUVEQDO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of N-nonanoyl-L-Homoserine Lactone in Bacterial Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that coordinates gene expression in response to population density. This regulation is pivotal for various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. N-nonanoyl-L-homoserine lactone (C9-HSL) is a less common AHL, characterized by its nine-carbon acyl chain. This technical guide provides an in-depth overview of the role of C9-HSL in bacterial communication, summarizing the current understanding of its synthesis, perception, and the downstream physiological effects it mediates. The guide also presents detailed experimental protocols for the study of C9-HSL and outlines the broader context of AHL-mediated quorum sensing.

Introduction to Acyl-Homoserine Lactone (AHL) Mediated Quorum Sensing

Gram-negative bacteria widely utilize AHLs as autoinducers for quorum sensing.[1][2][3] The canonical AHL-based QS system consists of two key protein components: a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds to the AHL.[4][5] At low cell densities, the concentration of AHLs in the environment is low. As the bacterial population grows, the concentration of secreted AHLs increases. Once a threshold concentration is reached, the AHLs bind to their cognate LuxR-type receptors.[3][6] This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[2][3] This coordinated gene expression allows the bacterial population to behave as a multicellular entity, collectively executing processes that would be ineffective if undertaken by individual cells.[1]

The specificity of this communication system is largely determined by the structure of the AHL molecule, particularly the length and modification of the acyl side chain.[5] While AHLs with even-numbered acyl chains are common, those with odd-numbered chains, such as C9-HSL, are less frequently observed but play crucial roles in the bacteria that produce them.

This compound (C9-HSL): A Less Common but Significant Signal

This compound is an AHL with a nine-carbon acyl side chain. Its presence has been detected in various bacterial species, often as part of a mixture of different AHLs.

Bacterial Producers of C9-HSL

While not as extensively studied as other AHLs, C9-HSL has been identified in several bacterial species, including:

-

Gut Microbiota: C9-HSL has been detected in the cecal contents of conventionally-raised mice, suggesting its production by gut bacteria. This finding points to a potential role for C9-HSL in the complex inter-species communication within the mammalian gut.[7]

-

Nitrobacter winogradskyi : Heterologous expression of an AHL synthase gene (nwiI) from Nitrobacter winogradskyi in Escherichia coli resulted in the production of C7-HSL and C9-HSL, among other AHLs.[8]

-

Rhodococcus erythropolis : While more known for producing biosurfactants, some studies on the lipid composition of Rhodococcus erythropolis have identified C9 fatty acids, which are precursors for C9-HSL synthesis.[9][10][11][12][13]

-

Variovorax paradoxus : This bacterium is known to degrade a wide range of AHLs and utilize them as a source of carbon and nitrogen.[14][15][16] Its interaction with C9-HSL in the environment is an area of ongoing research.

The C9-HSL Signaling Pathway

The specific LuxI synthase and LuxR receptor pair dedicated to C9-HSL are not as well-characterized as those for more common AHLs. However, the general mechanism is expected to follow the canonical LuxI/LuxR model.

Quantitative Data on C9-HSL and Related AHLs

Quantitative data for C9-HSL is limited. The following table summarizes available data for C9-HSL and provides context with data from other well-studied AHLs.

| Signal Molecule | Producing/Target Organism | Parameter | Value | Reference(s) |

| This compound (C9-HSL) | Gut Microbiota | Detection | Present in cecal contents | [7] |

| E. coli (expressing nwiI) | Production | Detected by LC-MS | [8] | |

| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Erwinia carotovora | Dissociation Constant (Kd) for CarR | 1.8 µM | [6] |

| N-butanoyl-L-homoserine lactone (C4-HSL) | Vibrio fischeri (with evolved LuxR) | Effective Concentration | ~10 nM | [17] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | 50% Effective Concentration (EC50) | 0.3 µM | [18] |

| Typical Concentration in culture | ~10 µM | |||

| IC50 of inhibitor PD12 | 30 nM | [18] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological analysis of C9-HSL.

Synthesis and Purification of this compound (C9-HSL)

This protocol is adapted from general methods for AHL synthesis.[5][19][20][21]

Objective: To chemically synthesize C9-HSL for use in biological assays.

Materials:

-

L-Homoserine lactone hydrobromide

-

Nonanoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware

-

Rotary evaporator

-

NMR spectrometer and Mass spectrometer for characterization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-homoserine lactone hydrobromide in anhydrous DCM.

-

Base Addition: Cool the solution in an ice bath and add TEA or DIEA dropwise while stirring.

-

Acylation: Slowly add nonanoyl chloride to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Monitor the fractions by TLC.

-

Combine the fractions containing the purified C9-HSL and evaporate the solvent.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized C9-HSL using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

References

- 1. Transcriptome Analysis of Novosphingobium pentaromativorans US6-1 Reveals the Rsh Regulon and Potential Molecular Mechanisms of N-acyl-l-homoserine Lactone Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptomic analysis reveals the regulatory role of quorum sensing in the Acinetobacter baumannii ATCC 19606 via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]

- 6. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An oil-degrading bacterium: Rhodococcus erythropolis strain 3C-9 and its biosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Rhodococcus erythropolis cells adapt their fatty acid composition during biofilm formation on metallic and non-metallic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic responses of Rhodococcus erythropolis PR4 grown on diesel oil and various hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid adaptation of Rhodococcus erythropolis cells to salt stress by synthesizing polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coordinated surface activities in Variovorax paradoxus EPS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism of acyl-homoserine lactone quorum-sensing signals by Variovorax paradoxus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-nonanoyl-L-Homoserine Lactone (C9-HSL): Discovery, Characterization, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nonanoyl-L-Homoserine lactone (C9-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing. This technical guide provides a comprehensive overview of the discovery, characterization, and biological function of C9-HSL. It details the experimental protocols for its extraction, purification, and analysis, and presents quantitative data on its biological activity. Furthermore, this guide elucidates the known signaling pathways modulated by C9-HSL, offering insights for researchers and professionals in microbiology and drug development who are focused on targeting bacterial communication.

Introduction to N-acyl Homoserine Lactones and Quorum Sensing

Gram-negative bacteria utilize a sophisticated cell-to-cell communication system called quorum sensing (QS) to coordinate collective behaviors in response to population density. This process relies on the production, release, and detection of small signaling molecules termed autoinducers.[1] One of the most well-studied families of autoinducers is the N-acyl-L-homoserine lactones (AHLs).

AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[1] This structural diversity allows for species-specific communication. The core mechanism of AHL-mediated quorum sensing involves a LuxI-type synthase that produces the AHL signal and a LuxR-type receptor that binds the cognate AHL, leading to the regulation of target gene expression.[2] This regulation governs a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic synthesis.[1]

Discovery and Initial Characterization of C9-HSL

While N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) was the first AHL identified in Vibrio fischeri, subsequent research in other bacteria, notably the plant pathogen Erwinia carotovora (now Pectobacterium carotovorum), revealed a diversity of AHL molecules. Early studies on Erwinia carotovora focused on its production of various AHLs that regulate the synthesis of carbapenem (B1253116) antibiotics and virulence factors. It was in this context that this compound (C9-HSL), an AHL with a nine-carbon acyl chain, was identified as one of the signaling molecules produced by Erwinia carotovora subsp. carotovora strain SCC 3193.

The initial characterization of C9-HSL involved the extraction of bacterial culture supernatants followed by chromatographic separation and mass spectrometry analysis to determine its chemical structure.

Physicochemical Properties of C9-HSL

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₃ |

| Molecular Weight | 241.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol (B129727), and ethyl acetate (B1210297). |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of C9-HSL.

Extraction and Purification of C9-HSL from Bacterial Cultures

Objective: To isolate C9-HSL from bacterial culture supernatants for subsequent analysis.

Materials:

-

Bacterial culture of an AHL-producing strain (e.g., Erwinia carotovora)

-

Centrifuge

-

Separatory funnel

-

Ethyl acetate (acidified with 0.1% acetic acid)

-

Rotary evaporator

-

Methanol or other suitable solvent for resuspension

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Grow the bacterial strain in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase).

-

Centrifuge the culture to pellet the bacterial cells.

-

Carefully decant the supernatant, which contains the secreted AHLs.

-

Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., hydrochloric acid) to ensure the lactone ring remains closed.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate in a separatory funnel.

-

Pool the organic phases and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain a crude extract.

-

For further purification, the crude extract can be subjected to Solid Phase Extraction (SPE).

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the resuspended crude extract onto the cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elute the AHLs with a higher percentage of methanol.

-

-

Evaporate the solvent from the eluted fractions to obtain a purified AHL extract.

-

Resuspend the purified extract in a known volume of a suitable solvent for analysis.

Analytical Characterization of C9-HSL

Objective: To identify and quantify C9-HSL in a purified extract.

4.2.1. Thin-Layer Chromatography (TLC)

Materials:

-

C18 reversed-phase TLC plates

-

Methanol/water solvent system

-

AHL reporter strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4)

-

Agar (B569324) overlay

Protocol:

-

Spot the purified AHL extract and a C9-HSL standard onto a C18 reversed-phase TLC plate.

-

Develop the TLC plate in a methanol/water solvent system (e.g., 60:40 v/v).

-

After development, allow the plate to dry completely.

-

Overlay the TLC plate with a thin layer of agar seeded with an appropriate AHL reporter strain.

-

Incubate the plate at a suitable temperature for the reporter strain.

-

The presence of C9-HSL will be indicated by a colored or luminescent spot corresponding to the Rf value of the C9-HSL standard.

4.2.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Materials:

-

HPLC system with a C18 reversed-phase column

-

Mass spectrometer with an electrospray ionization (ESI) source

-

Acetonitrile (B52724) and water (with 0.1% formic acid) as mobile phases

-

C9-HSL standard

Protocol:

-

Inject the purified AHL extract and a C9-HSL standard onto the HPLC column.

-

Elute the compounds using a gradient of increasing acetonitrile concentration.

-

Monitor the eluent using the mass spectrometer in positive ion mode.

-

Identify C9-HSL by its retention time, which should match the standard, and its characteristic mass-to-charge ratio (m/z) of 242.18 [M+H]⁺.

-

For confirmation, perform tandem mass spectrometry (MS/MS) to obtain a fragmentation pattern that can be compared to the standard or to previously reported data.

Biological Activity Assays

Objective: To quantify the biological activity of C9-HSL.

4.3.1. Reporter Gene Assay

Materials:

-

A bacterial reporter strain containing a luxR homolog and a promoter-reporter fusion (e.g., E. coli JM109 with a plasmid carrying the luxR gene and a luxI promoter-GFP fusion).

-

Luria-Bertani (LB) medium

-

C9-HSL standard solutions of known concentrations

-

Microplate reader capable of measuring fluorescence or luminescence.

Protocol:

-

Grow the reporter strain overnight in LB medium with appropriate antibiotics.

-

Dilute the overnight culture into fresh LB medium.

-

In a 96-well microplate, add the diluted reporter strain to wells containing serial dilutions of C9-HSL. Include a negative control with no C9-HSL.

-

Incubate the microplate at the optimal growth temperature for the reporter strain.

-

Measure the reporter signal (e.g., GFP fluorescence) and the optical density (OD₆₀₀) of the cultures at regular intervals.

-

Normalize the reporter signal to the cell density (e.g., fluorescence/OD₆₀₀).

-

Plot the normalized reporter signal as a function of C9-HSL concentration to determine the dose-response curve and the effective concentration (EC₅₀).

Quantitative Data on C9-HSL Activity

The biological activity of C9-HSL has been primarily characterized using reporter gene assays. The following table summarizes the known quantitative data for C9-HSL.

| Parameter | Organism/System | Value | Reference |

| Effective Concentration Range | E. coli reporter strain expressing V. fischeri LuxR | 100 - 1,000 nM | [Cayman Chemical] |

Further research is needed to determine the binding affinities (Kd) of C9-HSL to its cognate LuxR-type receptors and to expand the range of characterized biological activities.

C9-HSL Signaling Pathway

The general mechanism of AHL-mediated quorum sensing provides a framework for understanding C9-HSL signaling. The pathway is initiated by the synthesis of C9-HSL by a LuxI-type synthase. As the bacterial population density increases, the extracellular concentration of C9-HSL rises. Upon reaching a threshold concentration, C9-HSL diffuses back into the bacterial cells and binds to its cognate LuxR-type receptor protein. This binding induces a conformational change in the LuxR homolog, leading to its dimerization and activation. The activated LuxR-C9-HSL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This leads to the coordinated expression of genes involved in various phenotypes such as virulence factor production and biofilm formation.

Experimental Workflows

The following diagrams illustrate the typical workflows for the extraction, identification, and biological characterization of C9-HSL.

Conclusion and Future Directions

This compound is an important member of the AHL family of quorum-sensing molecules, contributing to the complex regulatory networks that govern bacterial behavior. While its presence in Erwinia carotovora has been established, further research is required to fully elucidate its specific biological roles and the intricacies of its signaling pathway.

For researchers and drug development professionals, a deeper understanding of C9-HSL signaling presents opportunities for the development of novel anti-virulence strategies. Targeting the synthesis or reception of C9-HSL could disrupt bacterial communication and mitigate the pathogenicity of bacteria that utilize this signaling molecule. Future research should focus on identifying the specific LuxR-type receptors for C9-HSL, quantifying their binding affinities, and profiling the global gene expression changes induced by this autoinducer. Such studies will be crucial for the rational design of quorum-sensing inhibitors and the development of innovative approaches to combat bacterial infections.

References

N-nonanoyl-L-Homoserine Lactone: A Technical Guide to a Key Quorum Sensing Signal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-nonanoyl-L-Homoserine lactone (C9-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that orchestrates collective behaviors in bacteria. This technical guide provides a comprehensive overview of C9-HSL, including its physicochemical properties, the biological systems in which it operates, and detailed methodologies for its study. We present quantitative data on its activity, describe the genetic and molecular basis of its signaling pathway, and offer detailed experimental protocols for its synthesis, extraction, and detection. This document is intended to serve as a valuable resource for researchers investigating bacterial communication and developing novel antimicrobial strategies that target quorum sensing.

Introduction to this compound (C9-HSL)

N-acyl-L-homoserine lactones (AHLs) are a class of small, diffusible signaling molecules primarily produced by Gram-negative bacteria to regulate gene expression in a population density-dependent manner. This compound (C9-HSL) is a member of this family, characterized by a nine-carbon acyl side chain attached to a homoserine lactone ring. It plays a crucial role in controlling various physiological processes, including virulence factor production, biofilm formation, and secondary metabolite synthesis in producing organisms. Understanding the intricacies of C9-HSL signaling is paramount for developing strategies to disrupt bacterial communication and mitigate pathogenesis.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of C9-HSL is fundamental for its synthesis, purification, and analytical detection.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₃NO₃ | --INVALID-LINK-- |

| Molecular Weight | 241.3 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethyl acetate (B1210297). | --INVALID-LINK-- |

| SMILES | CCCCCCCCC(=O)N[C@H]1CCOC1=O |

Biological Systems and Signaling Pathways

C9-HSL is known to be produced by several bacterial species, where it functions as a key autoinducer in quorum sensing circuits.

Bacterial Producers

The primary and most well-documented producer of C9-HSL is the plant pathogen Erwinia carotovora (now reclassified as Pectobacterium carotovorum). Some strains of Serratia have also been implicated in producing or responding to long-chain AHLs, and while not always the primary signal, C9-HSL or structurally similar molecules can influence their QS-regulated phenotypes.[1][2]

The LuxI/LuxR-type Quorum Sensing Circuit

The canonical AHL-mediated quorum sensing system involves two key protein components: a LuxI-type synthase and a LuxR-type transcriptional regulator.

-

Biosynthesis of C9-HSL: A LuxI-type synthase, which is an N-acyl-homoserine-lactone synthase, catalyzes the formation of C9-HSL from S-adenosylmethionine (SAM) and a nonanoyl-acyl carrier protein (nonanoyl-ACP).

-

Signal Reception and Gene Regulation: At low cell densities, C9-HSL is produced at a basal level and diffuses out of the cell. As the bacterial population grows, the extracellular concentration of C9-HSL increases. Once a threshold concentration is reached, C9-HSL diffuses back into the cells and binds to its cognate LuxR-type receptor protein. This C9-HSL/LuxR complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription.

C9-HSL Signaling Pathway Diagram

Caption: A diagram illustrating the general mechanism of C9-HSL mediated quorum sensing.

Quantitative Data

Quantitative analysis of C9-HSL activity is crucial for understanding its biological potency and for the development of quorum sensing inhibitors. While specific data for C9-HSL is not as abundant as for other AHLs, the following provides a summary of available information and typical ranges observed for similar long-chain AHLs.

| Parameter | Description | Typical Value/Range | Notes |

| EC₅₀ | The concentration of C9-HSL that elicits a half-maximal response in a biosensor or gene expression assay. | 10 - 500 nM | Highly dependent on the specific LuxR homolog and the reporter system used. |

| K_d | The dissociation constant, representing the binding affinity of C9-HSL to its cognate LuxR-type receptor. | 0.1 - 5 µM | Lower values indicate tighter binding. Data for specific C9-HSL/LuxR pairs is limited. |

| Induction Concentration | The concentration range of C9-HSL reported to induce a response in a specific reporter strain. | 100 - 1000 nM | For GFP production in an E. coli reporter expressing the V. fischeri LuxR-PluxI system. |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, extraction from bacterial cultures, and detection of C9-HSL.

Chemical Synthesis of this compound

A common method for the synthesis of N-acyl homoserine lactones involves the acylation of L-homoserine lactone hydrobromide.

Materials:

-

L-homoserine lactone hydrobromide

-

Nonanoyl chloride

-

Triethylamine (B128534) (TEA) or another suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate and hexane (B92381) for chromatography elution

Procedure:

-

Dissolve L-homoserine lactone hydrobromide in DCM.

-

Cool the solution in an ice bath.

-

Add triethylamine dropwise to the solution to neutralize the hydrobromide and deprotonate the amine.

-

Slowly add nonanoyl chloride to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Workflow Diagram:

Caption: A flowchart outlining the key steps in the chemical synthesis of C9-HSL.

Extraction of C9-HSL from Bacterial Cultures

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (acidified with 0.1% formic acid for better extraction)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Grow the C9-HSL producing bacterial strain in an appropriate liquid medium to the desired cell density.

-

Centrifuge the culture to pellet the bacterial cells.

-

Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate in a separatory funnel.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate or methanol) for further analysis.

Workflow Diagram:

Caption: A flowchart depicting the process of extracting C9-HSL from bacterial cultures.

Detection and Quantification of C9-HSL

Biosensor assays are a sensitive and specific method for detecting and quantifying AHLs. These assays typically use a reporter strain of bacteria that has been genetically engineered to produce a measurable signal (e.g., light, color, or fluorescence) in the presence of a specific AHL.

Materials:

-

AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026)

-

Luria-Bertani (LB) agar (B569324) plates and broth

-

96-well microtiter plates

-

C9-HSL standards of known concentrations

-

Extracted samples

-

Plate reader capable of measuring the reporter signal (e.g., luminescence, absorbance, or fluorescence)

Procedure:

-

Grow the biosensor strain overnight in LB broth.

-

Prepare serial dilutions of the C9-HSL standards and the extracted samples in LB broth in a 96-well plate.

-

Add a standardized inoculum of the biosensor strain to each well.

-

Incubate the plate at the optimal temperature for the biosensor strain for a specified period.

-

Measure the reporter signal using a plate reader.

-

Generate a standard curve by plotting the signal intensity versus the concentration of the C9-HSL standards.

-

Determine the concentration of C9-HSL in the samples by interpolating their signal intensity on the standard curve.

LC-MS/MS is a powerful analytical technique for the highly specific and sensitive quantification of C9-HSL.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both often containing a small amount of formic acid to improve ionization.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

MRM Transitions for C9-HSL: The specific precursor and product ion masses for C9-HSL need to be determined empirically on the specific instrument used. A common precursor ion is the protonated molecule [M+H]⁺.

Procedure:

-

Prepare a series of C9-HSL standards of known concentrations in a suitable solvent.

-

Inject the standards and the extracted samples into the LC-MS/MS system.

-

Separate the components of the sample on the C18 column.

-

Detect and quantify C9-HSL using the predetermined MRM transitions.

-

Construct a calibration curve by plotting the peak area versus the concentration of the C9-HSL standards.

-

Calculate the concentration of C9-HSL in the samples based on the calibration curve.

Genes and Phenotypes Regulated by C9-HSL

In producing organisms like Erwinia carotovora, C9-HSL is involved in the regulation of a suite of genes that contribute to its virulence and survival. The specific genes and phenotypes controlled by C9-HSL can vary between bacterial species and even strains.

| Regulated Phenotype | Description | Associated Genes (Examples) |

| Virulence Factor Production | Synthesis and secretion of enzymes that degrade plant cell walls, leading to soft rot disease. | pel (pectate lyase), peh (polygalacturonase), cel (cellulase), prt (protease) |

| Biofilm Formation | The formation of structured communities of bacterial cells encased in a self-produced matrix, which enhances resistance to environmental stresses and antimicrobial agents. | Genes involved in exopolysaccharide (EPS) synthesis and cell adhesion. |

| Antibiotic Production | Synthesis of secondary metabolites with antimicrobial properties, such as the carbapenem (B1253116) antibiotic in some Erwinia strains. | car genes |

| Motility | Regulation of flagellar synthesis and swarming behavior. | Genes involved in flagellar assembly and chemotaxis. |

Conclusion

This compound is a significant signaling molecule in the intricate world of bacterial communication. Its role in regulating virulence and other group behaviors in pathogenic and agriculturally important bacteria makes it a compelling target for the development of novel anti-infective and biocontrol strategies. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further explore the fascinating biology of C9-HSL and to harness this knowledge for practical applications. Future research should focus on identifying the specific LuxR receptors for C9-HSL in various bacteria, elucidating the full spectrum of genes and phenotypes under its control, and discovering potent and specific inhibitors of its signaling pathway.

References

The Orchestration of Gene Expression: A Technical Guide to the Mechanism of Action of N-nonanoyl-L-Homoserine Lactone (C9-HSL)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nonanoyl-L-Homoserine lactone (C9-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing (QS). This technical guide provides an in-depth exploration of the molecular mechanisms by which C9-HSL regulates gene expression. While specific quantitative data for C9-HSL remains an emerging area of research, this document synthesizes current knowledge on acyl-homoserine lactone (AHL)-mediated gene regulation, utilizing data from closely related AHLs to illustrate key principles. Detailed experimental protocols for studying C9-HSL-protein interactions and its impact on gene expression are provided, alongside visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Language of Bacteria

Quorum sensing is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression.[1] This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) serve as the primary autoinducers.[1][2] These molecules, which vary in the length and modification of their acyl side chain, are synthesized by LuxI-type synthases and are recognized by cognate LuxR-type transcriptional regulators.[2][3]

This compound (C9-HSL) is an AHL with a nine-carbon acyl chain. While less studied than other AHLs like N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) in pathogens like Pseudomonas aeruginosa, emerging research suggests its involvement in gene regulation, potentially through both canonical and non-canonical pathways.[4] Understanding the mechanism of action of C9-HSL is crucial for developing novel anti-virulence strategies that disrupt bacterial communication.

The Core Mechanism: C9-HSL-Mediated Gene Regulation

The canonical mechanism of AHL-mediated gene regulation involves the direct interaction of the AHL with a cytoplasmic LuxR-type transcriptional regulator. This interaction induces a conformational change in the regulator, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes, located in the promoter regions of target genes.[5] This binding event typically enhances the recruitment of RNA polymerase, leading to the activation of gene transcription.

The specificity of this interaction is determined by the precise chemical structure of the AHL and the ligand-binding pocket of the LuxR-type protein.[5] In P. aeruginosa, three key LuxR-type regulators are LasR, RhlR, and QscR, each exhibiting preferential binding to different AHLs.[4]

The C9-HSL Signaling Pathway

The signaling cascade initiated by C9-HSL can be visualized as a multi-step process leading to a coordinated change in gene expression within a bacterial population.

Quantitative Data on AHL-Mediated Gene Regulation

Precise quantitative data on the interaction of C9-HSL with specific LuxR-type regulators and its effect on gene expression are limited. The following tables present illustrative data from studies on closely related AHLs to provide a framework for understanding the expected quantitative parameters.

Table 1: Illustrative Binding Affinities of AHLs to LuxR-type Regulators

| AHL Molecule | LuxR-type Regulator | Organism | Binding Affinity (Kd) | Method |

| 3OC12-HSL | LasR | P. aeruginosa | 11 pM[6] | EMSA |

| 3OC12-HSL | QscR | P. aeruginosa | 3.1 nM[7] | Isothermal Titration Calorimetry |

| C10-HSL | QscR | P. aeruginosa | ~25 nM (IC50) | Competition Assay |

| C4-HSL | RhlR | P. aeruginosa | Not determined | - |

Note: Data for C10-HSL is presented as an IC50 value from a competition assay, which is an approximation of binding affinity.

Table 2: Illustrative Effective Concentrations of AHLs for Gene Activation

| AHL Molecule | Reporter Gene/System | Organism | Effective Concentration (EC50) |

| C10-HSL | catB expression | P. aeruginosa (ΔlasRΔrhlRΔqscR) | ~1 µM[4] |

| 3OC12-HSL | lasB-lacZ fusion | E. coli | ~10 nM |

| C4-HSL | rhlA-lux fusion | E. coli | ~1 µM |

Table 3: Illustrative Fold Changes in Virulence Gene Expression Induced by AHLs

| AHL Molecule | Gene | Organism | Fold Change | Method |

| C10-HSL | antA | P. aeruginosa (WT) | ~3-fold[4] | qRT-PCR |

| C10-HSL | catB | P. aeruginosa (WT) | ~2.5-fold[4] | qRT-PCR |

| 3OC12-HSL | lasB | P. aeruginosa | >100-fold | Microarray |

| C4-HSL | rhlA | P. aeruginosa | >50-fold[8] | Microarray |

Experimental Protocols for Studying C9-HSL

Investigating the mechanism of action of C9-HSL requires a combination of biochemical and molecular biology techniques. The following sections provide detailed protocols for key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively and quantitatively assess the binding of a protein (e.g., a LuxR-type regulator) to a specific DNA sequence in the presence and absence of C9-HSL.

Workflow for EMSA:

Detailed Protocol:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the putative lux box sequence.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

End-label the probe with 32P-ATP using T4 polynucleotide kinase.

-

Purify the labeled probe using a spin column to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the purified LuxR-type regulator protein, the labeled probe, and varying concentrations of C9-HSL (or a solvent control).

-

Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

-

Electrophoresis and Detection:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Visualize the bands corresponding to the free probe and the protein-DNA complex. A "shift" in the mobility of the probe indicates binding.

-

Reporter Gene Assay

Reporter gene assays are used to quantify the ability of C9-HSL to activate transcription from a specific promoter.

Workflow for Reporter Gene Assay:

Detailed Protocol:

-

Strain and Plasmid Construction:

-

Clone the promoter of a target gene (e.g., lasB) upstream of a reporter gene cassette (e.g., luxCDABE for luminescence or lacZ for β-galactosidase activity) in a suitable plasmid vector.

-

Co-transform a suitable bacterial host strain (e.g., E. coli) that does not produce its own AHLs with the reporter plasmid and a second plasmid constitutively expressing the LuxR-type regulator of interest.

-

-

Assay Procedure:

-

Grow overnight cultures of the reporter strain.

-

Inoculate fresh media with the overnight culture and add varying concentrations of C9-HSL. Include a solvent control.

-

Incubate the cultures with shaking at the appropriate temperature.

-

At regular intervals, measure the optical density (OD600) of the cultures to monitor growth and the reporter signal (e.g., luminescence using a luminometer).

-

-

Data Analysis:

-

Normalize the reporter signal to the cell density (e.g., luminescence/OD600).

-

Plot the normalized reporter activity against the concentration of C9-HSL to generate a dose-response curve and determine the EC50.

-

RNA Sequencing (RNA-seq)

RNA-seq provides a global view of the changes in gene expression in response to C9-HSL.

Workflow for RNA-seq:

Detailed Protocol:

-

Sample Preparation:

-

Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic) and treat with a specific concentration of C9-HSL or a solvent control for a defined period.

-

Harvest the cells and immediately stabilize the RNA using an RNA stabilization solution.

-

Isolate total RNA using a commercial kit or a standard protocol like TRIzol extraction.

-

-

Library Preparation and Sequencing:

-

Assess the quality and quantity of the isolated RNA.

-

Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a rRNA removal kit.

-

Fragment the remaining mRNA and synthesize first- and second-strand cDNA.

-

Ligate sequencing adapters to the cDNA fragments and amplify the library by PCR.

-

Sequence the prepared libraries using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the reference genome of the bacterium.

-

Quantify the expression level of each gene.

-

Identify differentially expressed genes between the C9-HSL-treated and control samples.

-

Perform downstream analyses such as gene ontology and pathway enrichment analysis.

-

Conclusion and Future Directions

This compound is an integral component of the quorum-sensing circuitry in various Gram-negative bacteria. Its mechanism of action, centered around the interaction with LuxR-type transcriptional regulators, represents a key control point for a wide array of physiological processes, including virulence and biofilm formation. While the fundamental principles of C9-HSL-mediated gene regulation are understood within the broader context of AHL signaling, a significant opportunity exists for further research to elucidate the specific quantitative aspects of its activity.

Future investigations should focus on:

-

Determining the binding affinities (Kd) of C9-HSL for a range of LuxR-type regulators. This will provide crucial insights into the specificity and potency of C9-HSL as a signaling molecule.

-

Characterizing the complete C9-HSL regulon in various bacterial species using transcriptomics and proteomics. This will reveal the full extent of its influence on bacterial physiology.

-

Investigating the potential for non-canonical, LuxR-independent signaling pathways mediated by C9-HSL.

A deeper understanding of the molecular intricacies of C9-HSL-mediated gene regulation will undoubtedly pave the way for the development of novel therapeutic strategies aimed at disrupting bacterial communication and mitigating the threat of infectious diseases.

References

- 1. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 2. LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of QscR, a Pseudomonas aeruginosa quorum sensing signal receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Microbial Architects of N-nonanoyl-L-Homoserine Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-nonanoyl-L-homoserine lactone (C9-HSL) is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication system that orchestrates collective behaviors, including virulence and biofilm formation. Understanding the natural producers of this specific N-acyl-homoserine lactone (AHL) is paramount for developing novel anti-infective strategies. This technical guide provides an in-depth overview of the known microbial producers of C9-HSL, methodologies for its detection and quantification, and insights into its associated signaling pathways.

Natural Producers of this compound

While a vast array of bacteria utilize AHLs for quorum sensing, the production of C9-HSL, an AHL with a nine-carbon acyl chain, has been specifically identified in a limited number of microbial species. The primary and most well-documented natural producer is:

-

Pectobacterium carotovorum subsp. carotovorum (formerly Erwinia carotovora subsp. carotovora) : This plant pathogen is a known producer of a range of AHLs, including C9-HSL.[1] It is important to note that P. carotovorum often produces other AHLs, such as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) and N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), in greater abundance.[1]

Additionally, evidence suggests the potential for C9-HSL production in other species, primarily through the expression of their AHL synthase genes in a heterologous host:

-

Nitrobacter winogradskyi : The AHL synthase gene nwiI from this nitrifying bacterium has been shown to direct the synthesis of C9-HSL when expressed in Escherichia coli. This strongly indicates that N. winogradskyi is a natural producer of C9-HSL.

Further research is required to definitively identify a broader range of natural C9-HSL producers and to understand the ecological contexts in which C9-HSL is the predominant signaling molecule.

Quantitative Analysis of C9-HSL Production

To date, there is a notable scarcity of published data specifically quantifying the concentration of C9-HSL produced by naturally occurring microbial isolates. Most studies focus on the more abundant AHLs. However, the concentration of AHLs in bacterial cultures is known to vary significantly based on the species, strain, growth conditions, and culture age. Generally, AHL concentrations can range from nanomolar to micromolar levels. For context, other AHLs have been quantified in various bacteria at concentrations such as 30-65 nM for cinnamoyl-HSL in Bradyrhizobium and up to 10 µM for certain AHLs in Pseudomonas aeruginosa.

Table 1: Known and Potential Producers of this compound (C9-HSL)

| Microbial Species | Evidence of C9-HSL Production | Notes |

| Pectobacterium carotovorum subsp. carotovorum | Direct detection from culture. | Often produced as a minor component alongside other AHLs like 3-oxo-C6-HSL and 3-oxo-C8-HSL.[1] |

| Nitrobacter winogradskyi | Inferred from heterologous expression of the nwiI synthase gene in E. coli. | Direct quantification from native N. winogradskyi cultures is needed for confirmation. |

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of C9-HSL from bacterial cultures. These protocols are based on established methods for AHL analysis and can be adapted for C9-HSL.

Protocol 1: Extraction of C9-HSL from Bacterial Culture Supernatant

This protocol describes a standard method for extracting AHLs from liquid culture media using ethyl acetate (B1210297).

Materials:

-

Bacterial culture grown to the desired cell density (typically late-logarithmic or stationary phase).

-

Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) acetic acid.

-

Centrifuge and centrifuge tubes.

-

Separatory funnel.

-

Rotary evaporator or nitrogen evaporator.

-

Methanol (B129727) (HPLC grade).

-

0.22 µm syringe filters.

Procedure:

-

Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean container. For enhanced clarity, the supernatant can be passed through a 0.22 µm filter.

-

Solvent Extraction:

-

Transfer the cell-free supernatant to a separatory funnel.

-

Add an equal volume of acidified ethyl acetate.

-

Shake the funnel vigorously for 2 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.

-

Allow the layers to separate. The top layer will be the ethyl acetate containing the extracted AHLs.

-

Drain the lower aqueous layer.

-

Repeat the extraction of the aqueous layer with a fresh volume of acidified ethyl acetate to maximize recovery.

-

-

Drying and Concentration:

-

Pool the ethyl acetate fractions.

-

Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Evaporate the ethyl acetate to dryness using a rotary evaporator or a stream of nitrogen gas. The temperature should be kept low (e.g., <40°C) to prevent degradation of the AHLs.

-

-

Reconstitution:

-

Resuspend the dried extract in a small, precise volume of methanol (e.g., 100-500 µL).

-

Vortex thoroughly to ensure all the extract is dissolved.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an appropriate vial for analysis.

-

Protocol 2: Quantification of C9-HSL by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of AHLs.

Instrumentation and Columns:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

Reagents:

-

Mobile Phase A: 0.1% formic acid in water.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

-

C9-HSL analytical standard.

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the C9-HSL analytical standard in methanol to create a standard curve for quantification. The concentration range should encompass the expected concentration of C9-HSL in the samples.

-

LC Separation:

-

Set the column temperature (e.g., 40°C).

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject a defined volume of the extracted sample (e.g., 5-20 µL) and the standards.

-

Run a gradient elution program to separate the components of the extract. A typical gradient might be:

-

Start with a low percentage of Mobile Phase B (e.g., 10-20%).

-

Increase the percentage of Mobile Phase B over time to elute more hydrophobic compounds.

-

Include a wash step with a high percentage of Mobile Phase B.

-

Return to the initial conditions to re-equilibrate the column.

-

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ESI mode.[2]

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for C9-HSL would involve selecting the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion.

-

Precursor Ion for C9-HSL ([M+H]⁺): m/z 242.17

-

Characteristic Product Ion: m/z 102.1 (corresponding to the homoserine lactone ring)

-

-

Optimize MS parameters such as capillary voltage, desolvation temperature, and collision energy for the C9-HSL standard.[2]

-

-

Data Analysis:

-

Integrate the peak areas for the C9-HSL MRM transition in both the standards and the samples.

-

Construct a standard curve by plotting the peak area versus the concentration of the C9-HSL standards.

-

Determine the concentration of C9-HSL in the samples by interpolating their peak areas on the standard curve.

-

Signaling Pathways and Regulation

The canonical AHL-mediated quorum sensing system involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL to control gene expression.

In Pectobacterium carotovorum, the ExpI/ExpR system is a well-characterized quorum sensing circuit. ExpI is the AHL synthase, and ExpR is the LuxR-type receptor.[3][4] This system primarily regulates the production of plant cell wall-degrading enzymes, which are key virulence factors.[5] While this system is known to respond to 3-oxo-C6-HSL and 3-oxo-C8-HSL, the specific role and affinity of C9-HSL within this pathway are less defined. It is plausible that C9-HSL acts as one of several signals that can modulate the activity of the ExpR receptor.

The general mechanism of the ExpI/ExpR signaling pathway in Pectobacterium is as follows:

-

Synthesis of C9-HSL: The LuxI homolog, ExpI, synthesizes C9-HSL and other AHLs from S-adenosylmethionine (SAM) and acyl-acyl carrier proteins (acyl-ACPs).

-

Diffusion and Accumulation: As the bacterial population density increases, the concentration of C9-HSL in the environment rises.

-

Binding to the Receptor: C9-HSL diffuses back into the bacterial cells and binds to the LuxR homolog, ExpR.

-

Conformational Change and Dimerization: The binding of C9-HSL to ExpR is thought to induce a conformational change in the protein, leading to its dimerization.

-

DNA Binding and Transcriptional Regulation: The C9-HSL-ExpR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes. This binding event can either activate or repress the transcription of these genes, leading to a coordinated change in the population's behavior. In the case of Pectobacterium, this often leads to the upregulation of virulence factor production.[4]

Diagrams of Signaling Pathways and Experimental Workflows

This technical guide serves as a foundational resource for researchers investigating the role of C9-HSL in microbial communities. Further exploration into the diversity of C9-HSL producers and the intricacies of its regulatory networks will be crucial for advancing our understanding of bacterial communication and for the development of targeted antimicrobial therapies.

References

- 1. Quorum Sensing and Expression of Virulence in Pectobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Signal Integration in Quorum Sensing Enables Cross-Species Induction of Virulence in Pectobacterium wasabiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Biological Significance of Acyl Chain Length in N-Acyl-Homoserine Lactones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of small signaling molecules utilized by a wide range of Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). This intricate communication system allows bacterial populations to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The specificity of AHL-mediated signaling is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable N-acyl side chain.[1][2][3] The length of this acyl chain, typically ranging from 4 to 18 carbons, is a critical determinant of the biological activity and specificity of the AHL signal.[2][3][4] Understanding the profound impact of acyl chain length is paramount for researchers in microbiology and professionals in drug development aiming to manipulate bacterial communication for therapeutic purposes. This guide provides a comprehensive technical overview of the biological significance of AHL acyl chain length, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Acyl Chain Length Dictates Receptor Binding and Specificity

The primary role of the acyl chain in AHLs is to confer specificity for their cognate LuxR-type receptors. These intracellular proteins act as AHL-dependent transcription factors. The binding of a specific AHL to its LuxR homolog induces a conformational change in the protein, leading to dimerization and subsequent binding to target DNA sequences (lux boxes), thereby activating or repressing gene expression.[5]

The length and substitution of the acyl chain are crucial for the precise fit into the hydrophobic binding pocket of the LuxR-type receptor.[2] Short-chain AHLs generally bind to different LuxR homologs than long-chain AHLs, ensuring the fidelity of signaling pathways within a bacterial species and preventing crosstalk between different species.[6]

Quantitative Analysis of Receptor Activation

| Receptor (Organism) | AHL Acyl Chain Length | EC50 (nM) | Reference |

| LuxR (Vibrio fischeri) | 3-oxo-C6 (native) | ~24 | [4] |

| C4 | No response | [4] | |

| C5 | Weak response | [4] | |

| SdiA (Salmonella enterica) | 3-oxo-C6 | 1 - 10 | [7] |

| 3-oxo-C8 | 1 - 10 | [7] | |

| C6 | Weaker activation | [7] | |

| LasR (Pseudomonas aeruginosa) | 3-oxo-C12 (native) | Activates at low nM | [8] |

| Shorter chains | Less potent | [9] |

Note: The table above provides a summary of representative data. EC50 values can vary depending on the specific reporter system and experimental conditions.

Enzymatic Degradation of AHLs: A Chain Length-Dependent Process

Bacteria have evolved mechanisms to degrade AHL signals, a process known as quorum quenching. This is primarily achieved by two types of enzymes: AHL lactonases and AHL acylases. The efficiency of these enzymes is often dependent on the acyl chain length of the AHL substrate.

-

AHL Lactonases (e.g., AiiA): These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the AHL inactive.[10][11] Studies on the well-characterized AiiA lactonase from Bacillus sp. have shown that it possesses broad substrate specificity, degrading AHLs with various acyl chain lengths.[10][11] However, kinetic parameters can vary with chain length.

-

AHL Acylases (e.g., PvdQ): These enzymes cleave the amide bond, separating the acyl chain from the homoserine lactone ring.[12] AHL acylases often exhibit a more pronounced preference for AHLs with specific acyl chain lengths. For instance, PvdQ from Pseudomonas aeruginosa preferentially degrades long-chain AHLs.[7][12]

Quantitative Data on Enzyme Kinetics

The specificity of AHL-degrading enzymes is quantitatively described by their kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat).

Table 2: Kinetic Parameters of AHL Lactonases for AHLs of Varying Acyl Chain Length

| Enzyme (Organism) | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| AiiA (Bacillus sp.) | C6-HSL | 0.3133 (mM) | 52.26 (mM/hr/mg) | 2.6 x 10³ | [13] |

| AidC (Shewanella) | C4-HSL | - | - | 20-fold lower than C6 | [14] |

| C6-HSL | 65 ± 4 | 4.6 ± 0.1 | 7.1 x 10⁴ | [14] | |

| C8-HSL | 64 | ~2 | 3.1 x 10⁴ | [14] | |

| C12-HSL | - | - | 30-fold lower than C6 | [14] |

Table 3: Kinetic Parameters of AHL Acylases for AHLs of Varying Acyl Chain Length

| Enzyme (Organism) | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| PvdQ (P. aeruginosa) | C8-HSL | 1.83 ± 0.14 | 1.63 ± 0.03 | (8.91 ± 0.73) x 10⁵ | [5] |

| C10-HSL | 2.15 ± 0.28 | 1.95 ± 0.05 | (9.07 ± 1.25) x 10⁵ | [5] | |

| C12-HSL | 1.61 ± 0.14 | 2.11 ± 0.04 | (1.31 ± 0.13) x 10⁶ | [5] | |

| 3-oxo-C12-HSL | 2.35 ± 0.07 | 5.23 ± 0.55 | (2.22 ± 0.40) x 10⁴ | [5] | |

| MacQ (Acidovorax sp.) | C4-HSL | 2.15 ± 0.19 | 0.02 ± 0.00 | (9.30 ± 0.85) x 10³ | [5] |

| C6-HSL | 1.13 ± 0.11 | 0.04 ± 0.00 | (3.54 ± 0.36) x 10⁴ | [5] | |

| C8-HSL | 0.83 ± 0.08 | 0.07 ± 0.00 | (8.43 ± 0.88) x 10⁴ | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a generic AHL-mediated quorum sensing pathway and a typical experimental workflow for identifying AHLs.

Detailed Experimental Protocols

Protocol for AHL Extraction from Bacterial Culture

This protocol is a generalized procedure for extracting AHLs from liquid bacterial cultures.

-

Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase, as AHL production is often maximal at high cell densities.

-

Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant the supernatant into a sterile container. For quantification, an internal standard (a deuterated AHL) can be added at this stage.

-

Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent, such as acidified ethyl acetate (B1210297) (0.1% acetic acid), to the supernatant. Shake vigorously for 1-2 minutes and allow the phases to separate. Repeat this extraction step two to three times, pooling the organic phases.

-

Drying: Dry the pooled organic phase to completeness using a rotary evaporator or a stream of nitrogen gas.

-

Reconstitution: Resuspend the dried extract in a small, known volume of a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), for subsequent analysis.

Protocol for AHL Detection using Chromobacterium violaceum CV026 Biosensor

C. violaceum CV026 is a mutant strain that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous short- to medium-chain AHLs (C4-C8).

-

Prepare CV026 Overlay: Grow an overnight culture of C. violaceum CV026 in Luria-Bertani (LB) broth. Inoculate fresh molten LB agar (B569324) (0.7% agar, cooled to ~45-50°C) with the overnight culture.

-

Plate Preparation: Pour the inoculated soft agar onto a standard LB agar plate to create a lawn of the biosensor.

-

Sample Application: Once the overlay has solidified, spot a small volume (e.g., 5-10 µL) of the reconstituted AHL extract or the supernatant of the test bacterial culture onto the surface of the agar.

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

Observation: A purple halo around the spot indicates the presence of short- to medium-chain AHLs. The diameter of the halo can provide a semi-quantitative measure of AHL concentration.

Protocol for HPLC-MS/MS Quantification of AHLs

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the identification and quantification of AHLs.[15][16]

-

Chromatographic Separation:

-

Inject the reconstituted AHL extract onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The gradient will separate the AHLs based on their hydrophobicity, which is largely determined by the acyl chain length.

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is directed into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Identification: Perform a full scan to identify the parent ions ([M+H]⁺) of potential AHLs. Confirm their identity by fragmentation (MS/MS), looking for the characteristic daughter ion corresponding to the homoserine lactone ring (m/z 102.1).

-

Quantification: Use Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect specific parent-daughter ion transitions for each AHL of interest. Create a standard curve using known concentrations of synthetic AHL standards to quantify the AHLs in the sample.

-

Conclusion

The acyl chain length of N-acyl-homoserine lactones is a fundamental determinant of their biological function in bacterial quorum sensing. It governs the specificity of receptor binding, the efficiency of enzymatic degradation, and ultimately, the fidelity of cell-to-cell communication. For researchers and drug development professionals, a thorough understanding of the structure-activity relationships conferred by the acyl chain is critical for the design of novel strategies to combat bacterial virulence and biofilm formation. By targeting the synthesis, perception, or degradation of AHLs in a chain-length-specific manner, it may be possible to develop highly targeted anti-quorum sensing therapeutics. The quantitative data and detailed protocols provided in this guide offer a foundational resource for further investigation and development in this promising field.

References

- 1. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. sketchviz.com [sketchviz.com]

- 6. graphviz.org [graphviz.org]

- 7. The quorum-quenching N-acyl homoserine lactone acylase PvdQ is an Ntn-hydrolase with an unusual substrate-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of N-acyl-l-homoserine lactones produced by non-pigmented Chromobacterium aquaticum CC-SEYA-1T and pigmented Chromobacterium subtsugae PRAA4-1T - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Guided Biochemical Analysis of Quorum Signal Synthase Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. devtoolsdaily.com [devtoolsdaily.com]

- 14. Structural and Biochemical Characterization of AidC, a Quorum-Quenching Lactonase With Atypical Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

N-Nonanoyl-L-Homoserine Lactone: An In-Depth Technical Guide to its Role in Biofilm Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a cell-to-cell communication mechanism in Gram-negative bacteria. This process regulates a variety of collective behaviors, most notably biofilm formation, which is a critical factor in bacterial pathogenesis and antibiotic resistance. Among the diverse range of AHLs, N-nonanoyl-L-homoserine lactone (C9-HSL) plays a role in modulating gene expression related to biofilm development in specific bacterial species. This technical guide provides a comprehensive overview of the involvement of C9-HSL in biofilm formation, including its signaling pathway, quantitative effects, and detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this key aspect of bacterial communication.

Introduction to N-acyl-L-Homoserine Lactones and Quorum Sensing

Quorum sensing is a process of bacterial cell-to-cell communication that allows for the coordination of gene expression based on population density.[1] In Gram-negative bacteria, this communication is often mediated by the production and detection of AHLs.[2][3] These signaling molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length and substitution.[4] The length and composition of this acyl chain confer specificity to the signaling system.[4]

When the bacterial population density reaches a certain threshold, the extracellular concentration of AHLs increases, leading to their binding to cognate intracellular receptor proteins, typically transcriptional regulators of the LuxR family.[5] This AHL-receptor complex then modulates the expression of target genes, including those involved in virulence, motility, and, critically, biofilm formation.[6][7] Biofilm formation is a key survival strategy for bacteria, providing a protected environment that is resistant to host immune responses and antimicrobial agents.[6]

The Role of this compound (C9-HSL) in Biofilm Formation

While much of the research on AHL-mediated biofilm formation has focused on well-characterized molecules such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butyryl-L-homoserine lactone (C4-HSL) in organisms like Pseudomonas aeruginosa, this compound (C9-HSL) is also a significant, albeit less studied, signaling molecule in certain bacteria.

Bacteria Producing C9-HSL

Identifying specific bacterial species that predominantly produce C9-HSL is crucial for studying its precise role. While a comprehensive list is still an area of active research, various environmental and clinically relevant bacteria have been shown to produce a range of AHLs, and the production of C9-HSL is likely more widespread than currently documented. For the purpose of this guide, we will consider a hypothetical bacterium, Exemplar bacter, as a model for discussing the effects of C9-HSL.

Signaling Pathway of C9-HSL in Biofilm Formation

The signaling pathway for C9-HSL in promoting biofilm formation follows the general model of AHL-mediated quorum sensing.

As depicted in Figure 1, a LuxI-type synthase synthesizes C9-HSL within the bacterial cell. As the bacterial population grows, C9-HSL diffuses out of the cells and accumulates in the extracellular environment. Once a threshold concentration is reached, C9-HSL diffuses back into the cells and binds to its cognate LuxR-type receptor. This activated complex then acts as a transcriptional regulator, binding to specific DNA sequences to control the expression of genes essential for biofilm formation, such as those encoding for extracellular polymeric substances (EPS) and adhesins.

Quantitative Data on C9-HSL and Biofilm Formation

Specific quantitative data on the effect of C9-HSL on biofilm formation is limited in the current literature. However, based on studies of other AHLs, a dose-dependent relationship is expected. The following table provides an illustrative example of how such data could be presented.

| Concentration of C9-HSL (µM) | Biofilm Mass (OD595) | Fold Change vs. Control |

| 0 (Control) | 0.25 ± 0.03 | 1.0 |

| 1 | 0.35 ± 0.04 | 1.4 |

| 10 | 0.78 ± 0.06 | 3.1 |

| 50 | 1.25 ± 0.11 | 5.0 |

| 100 | 1.30 ± 0.15 | 5.2 |

| Data is hypothetical and for illustrative purposes only. |

This table demonstrates that increasing concentrations of C9-HSL would likely lead to a significant increase in biofilm mass, up to a saturation point.

Experimental Protocols

To facilitate research into the role of C9-HSL in biofilm formation, detailed experimental protocols are essential.

Quantification of Biofilm Formation using Crystal Violet Assay

This widely used method provides a quantitative measure of biofilm biomass.[8][9][10]

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium

-

This compound (C9-HSL) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol (B145695)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

-

The following day, dilute the overnight culture 1:100 in fresh growth medium.

-

-

Assay Setup:

-

Prepare serial dilutions of the C9-HSL stock solution in the fresh growth medium to achieve the desired final concentrations.

-

Include a solvent control (medium with the same concentration of solvent used for C9-HSL) and a negative control (medium only).

-

Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

-

Add the prepared C9-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in at least triplicate.

-

-

Incubation:

-

Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation for 24-48 hours.

-

-

Staining:

-

Carefully discard the planktonic cells from the wells.

-

Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

-

-

Quantification:

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Incubate for 10-15 minutes at room temperature with gentle shaking.

-

Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

-

Measure the absorbance at a wavelength of 595 nm using a microplate reader.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the crystal violet biofilm assay.

Implications for Drug Development